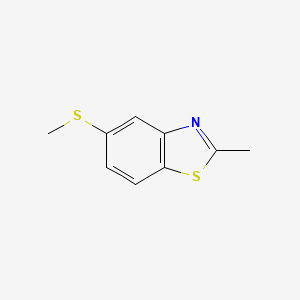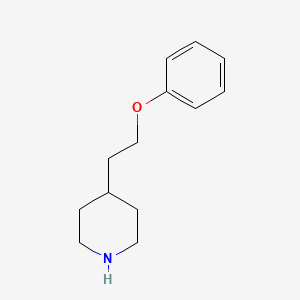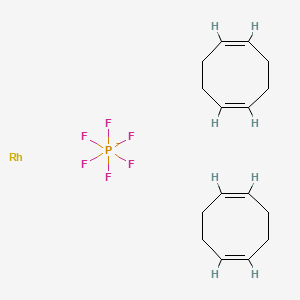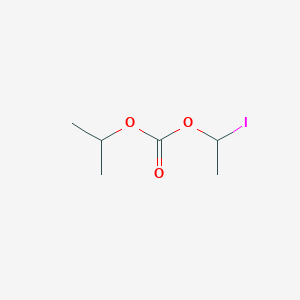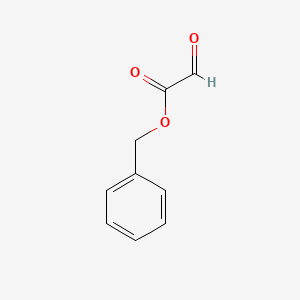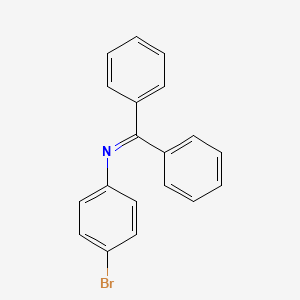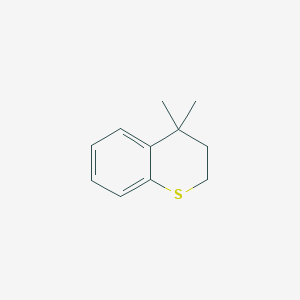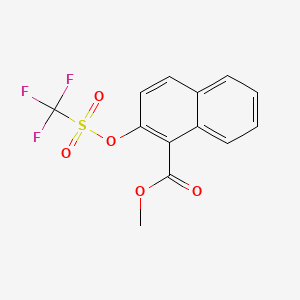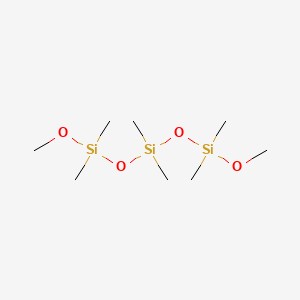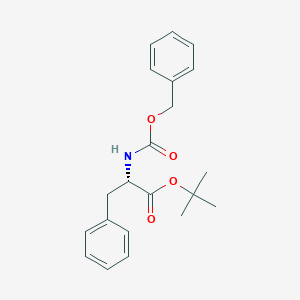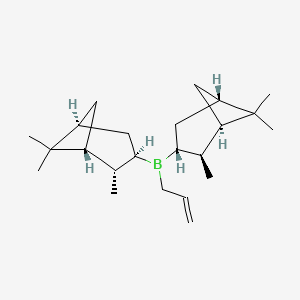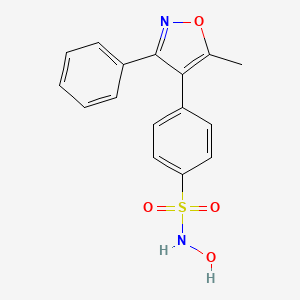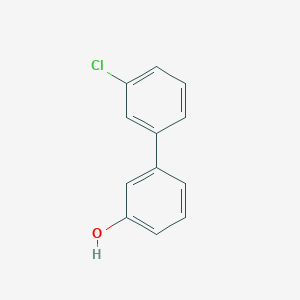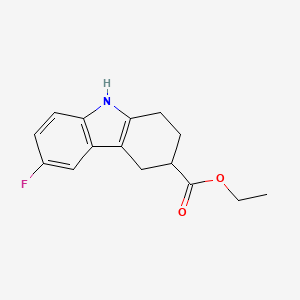
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester
概要
説明
科学的研究の応用
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of various heterocyclic compounds, such as imidazoquinoline and quinolone derivatives. These syntheses often involve reactions with other chemicals to create new compounds with potential applications in various fields, including pharmaceuticals and materials science (Al-Dweik et al., 2009), (Nosova et al., 2002).
Antibacterial Properties
- Research has shown that derivatives of this compound exhibit antibacterial properties. This includes studies on various analogues of the compound and their effectiveness against different bacterial strains. The focus has been on developing new antibacterial agents that can potentially address the growing issue of antibiotic resistance (Egawa et al., 1984), (Al‐Qawasmeh et al., 2009).
Photophysical Characterization
- The compound has been involved in studies related to the photophysical properties of fluorophores. These studies explore how different derivatives of the compound behave under various light conditions, which is crucial in the development of fluorescent probes and materials for optical applications (Ghosh et al., 2013).
Development of Fluorescent Probes
- There has been significant research in developing novel fluorescent probes based on carbazole derivatives. These probes have potential applications in bioimaging and diagnostics. The focus is on creating probes that can operate in the near-infrared spectrum, which is useful for deeper tissue imaging (You-min, 2014).
Modification for Biological Activity
- Modifications of tetrahydrocarbazoles, including those with the fluoro group, have been explored to study their effects on neuronal receptors. These studies are significant for understanding how chemical modifications can impact the biological activity of a compound, which has implications in drug development (Sokolov et al., 2014).
In Vitro Biological Activity
- The compound has been used as an intermediate in synthesizing various derivatives for in vitro biological studies. These studies aim to evaluate the biological activity of these derivatives against different microorganisms, contributing to the development of new antimicrobial agents (Ziegler et al., 1988).
Spectroscopic Investigation of Derivatives
- The compound has been part of studies focusing on the spectroscopic investigation of its carboxylic acid derivatives. Such studies are important for developing new fluorescent materials and understanding the properties of these compounds under different environmental conditions (Mitra et al., 2013).
Antimicrobial Evaluation
- Novel carbazole-based derivatives, including those from the tetrahydro-1H-carbazole family, have been synthesized and evaluated for their antimicrobial properties. This research contributes to the search for new compounds with effective antibacterial and antifungal activities (Kadnor et al., 2018).
Safety And Hazards
特性
IUPAC Name |
ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKWUPKPQLZOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446169 | |
| Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester | |
CAS RN |
322725-63-3 | |
| Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

